molecular formula C11H8ClN3O B1418224 3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole CAS No. 85078-43-9

3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole

Cat. No.: B1418224
CAS No.: 85078-43-9
M. Wt: 233.65 g/mol
InChI Key: PLAVDGHYEYLDLD-UHFFFAOYSA-N
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Description

3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole is a heterocyclic compound that features both an indole and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an indole derivative with a chloromethyl oxadiazole precursor. The reaction is often carried out in the presence of a base such as sodium bicarbonate at ambient temperature to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole is unique due to the presence of both an indole and an oxadiazole ring in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-(chloromethyl)-5-(1H-indol-3-yl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O/c12-5-10-14-15-11(16-10)8-6-13-9-4-2-1-3-7(8)9/h1-4,6,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAVDGHYEYLDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NN=C(O3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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